molecular formula C7H10Cl3F2O4P B15350973 diethyl [(Z)-1,3,3-trichloro-1,3-difluoroprop-1-en-2-yl] phosphate

diethyl [(Z)-1,3,3-trichloro-1,3-difluoroprop-1-en-2-yl] phosphate

Cat. No.: B15350973
M. Wt: 333.5 g/mol
InChI Key: CGLZJPKGIUUKDV-UHFFFAOYSA-N
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Description

Diethyl [(Z)-1,3,3-trichloro-1,3-difluoroprop-1-en-2-yl] phosphate is a chemical compound with the molecular formula C7H10Cl3F2O4P[_{{{CITATION{{{_1{CAS 2024-52-4 C7H10Cl3F2O4P Diethyl (Z)-1,3,3-Trichloro-1,3 .... This compound is known for its unique structural features, including the presence of multiple chlorine and fluorine atoms, which contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of diethyl [(Z)-1,3,3-trichloro-1,3-difluoroprop-1-en-2-yl] phosphate typically involves the reaction of diethyl phosphite with a suitable chloro- and fluoro-substituted alkene under controlled conditions. The reaction is often carried out in the presence of a catalyst to ensure the formation of the desired Z-isomer.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with stringent control over temperature, pressure, and reactant concentrations to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Diethyl [(Z)-1,3,3-trichloro-1,3-difluoroprop-1-en-2-yl] phosphate can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to introduce oxygen atoms into the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce specific functional groups.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In the field of chemistry, diethyl [(Z)-1,3,3-trichloro-1,3-difluoroprop-1-en-2-yl] phosphate is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

Medicine: In medicine, this compound may be explored for its therapeutic properties, including its potential use as an antiviral or antibacterial agent.

Industry: In industry, this compound can be utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which diethyl [(Z)-1,3,3-trichloro-1,3-difluoroprop-1-en-2-yl] phosphate exerts its effects involves interactions with specific molecular targets and pathways. The presence of chlorine and fluorine atoms can influence its binding affinity and reactivity, leading to various biological and chemical outcomes.

Comparison with Similar Compounds

  • Diethyl [(E)-1,3,3-trichloro-1,3-difluoroprop-1-en-2-yl] phosphate

  • Diethyl [(Z)-1,3,3-trichloro-1,3-difluoroprop-2-en-1-yl] phosphate

  • Diethyl [(Z)-1,3,3-trichloro-1,3-difluoroprop-1-en-1-yl] phosphate

Uniqueness: Diethyl [(Z)-1,3,3-trichloro-1,3-difluoroprop-1-en-2-yl] phosphate is unique due to its specific Z-isomer configuration and the arrangement of chlorine and fluorine atoms, which can lead to distinct chemical and biological properties compared to its similar compounds.

Properties

Molecular Formula

C7H10Cl3F2O4P

Molecular Weight

333.5 g/mol

IUPAC Name

diethyl (1,3,3-trichloro-1,3-difluoroprop-1-en-2-yl) phosphate

InChI

InChI=1S/C7H10Cl3F2O4P/c1-3-14-17(13,15-4-2)16-5(6(8)11)7(9,10)12/h3-4H2,1-2H3

InChI Key

CGLZJPKGIUUKDV-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(OCC)OC(=C(F)Cl)C(F)(Cl)Cl

Origin of Product

United States

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